3-(Methylsulfonyl)phenylacetonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

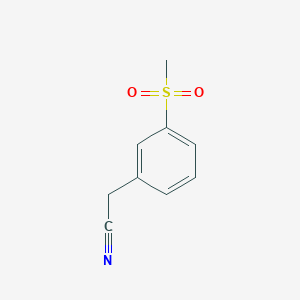

3-(Methylsulfonyl)phenylacetonitrile is an organic compound with the molecular formula C9H9NO2S and a molecular weight of 195.24 g/mol . It is characterized by the presence of a nitrile group (-CN) and a methylsulfonyl group (-SO2CH3) attached to a phenyl ring. This compound is used as a building block in organic synthesis and has various applications in scientific research.

Métodos De Preparación

The synthesis of 3-(Methylsulfonyl)phenylacetonitrile can be achieved through several routes. One common method involves the reaction of benzene with 1-(chloromethyl)-3-(methylsulfonyl)- and tetrabutylammonium cyanide . The reaction conditions typically include the use of a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Análisis De Reacciones Químicas

3-(Methylsulfonyl)phenylacetonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reduction of the nitrile group can yield primary amines using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups using appropriate nucleophiles.

Aplicaciones Científicas De Investigación

3-(Methylsulfonyl)phenylacetonitrile is utilized in various scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.

Medicine: It is involved in the synthesis of potential therapeutic agents.

Industry: The compound finds applications in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 3-(Methylsulfonyl)phenylacetonitrile depends on its specific application. In general, the compound can interact with molecular targets through its functional groups. For example, the nitrile group can participate in nucleophilic addition reactions, while the methylsulfonyl group can undergo oxidation or reduction. These interactions can modulate biological pathways and lead to the desired effects .

Comparación Con Compuestos Similares

3-(Methylsulfonyl)phenylacetonitrile can be compared with other similar compounds such as:

Phenylacetonitrile: Lacks the methylsulfonyl group, making it less reactive in certain chemical reactions.

3-(Methylthio)phenylacetonitrile: Contains a methylthio group (-SCH3) instead of a methylsulfonyl group, leading to different reactivity and applications.

3-(Methylsulfonyl)benzyl cyanide: Similar structure but with a different positioning of the nitrile group, affecting its chemical behavior.

These comparisons highlight the unique properties and reactivity of this compound, making it a valuable compound in various research and industrial applications.

Actividad Biológica

3-(Methylsulfonyl)phenylacetonitrile, with the molecular formula C₉H₉NO₂S, is an organic compound notable for its potential biological activities. This article delves into its biological properties, synthesis methods, and implications for medicinal chemistry.

Chemical Structure and Properties

The compound features a phenyl ring substituted with a methylsulfonyl group and an acetonitrile functional group . This unique combination enhances its reactivity and biological activity, making it a candidate for further research in therapeutic applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . It has shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. The presence of the methylsulfonyl group is believed to enhance its interactions with biological targets, potentially increasing its efficacy as a therapeutic agent.

Antioxidant Activity

In addition to antimicrobial properties, this compound has also been studied for its antioxidant activity . Antioxidants play a crucial role in neutralizing free radicals, which can cause cellular damage and contribute to various diseases. The specific mechanisms by which this compound exerts these effects remain to be fully elucidated, but preliminary studies suggest promising results.

Modulation of Biological Pathways

Studies have indicated that this compound may act as a modulator of specific biological pathways involved in disease processes. Interaction studies often focus on how this compound affects enzyme activities or receptor binding, providing insights into its potential therapeutic uses.

Synthesis Methods

Several methods have been developed for synthesizing this compound:

- Amination of Styrene Oxide : This method utilizes a bimetallic catalyst (Zn30.1Cr4.3/γ-Al₂O₃) to achieve high yields (up to 87.9%) of phenylacetonitrile.

- Reaction with Benzophenone : This reaction facilitates the synthesis of β-enaminonitriles, yielding products like 2,3,3-triphenylacrylonitrile with yields as high as 80% after dehydroxylation.

Study on Antimicrobial Efficacy

A study exploring the antimicrobial efficacy of various nitriles found that this compound demonstrated significant inhibition against several bacterial strains. The study utilized a checkerboard MIC assay to assess the compound's effectiveness in combination with other agents, revealing additive effects in certain conditions .

Cytotoxicity and Genotoxicity Investigations

Another investigation assessed the cytotoxic and genotoxic potential of food-borne nitriles, including compounds structurally similar to this compound. While direct evidence for genotoxicity was not established for this specific compound, related nitriles exhibited concentration-dependent DNA strand breaks. This raises concerns about potential long-term effects associated with exposure to similar compounds .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Phenylacetonitrile | Contains a phenyl ring and acetonitrile | Lacks the methylsulfonyl group; used as an intermediate |

| 4-(Methylthio)phenylacetonitrile | Contains a methylthio group | Exhibits different reactivity patterns compared to methylsulfonyl derivatives |

| 4-Methylsulfonylphenylacetic acid | Contains a carboxylic acid instead of acetonitrile | More polar; used for different biological applications |

| 4-Methylsulfanylphenol | Contains a phenolic hydroxyl group | Shows antioxidant properties; used in cosmetics and pharmaceuticals |

The uniqueness of this compound lies in the combination of the methylsulfonyl and acetonitrile groups, enhancing its reactivity and biological activity compared to other compounds listed above.

Propiedades

IUPAC Name |

2-(3-methylsulfonylphenyl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2S/c1-13(11,12)9-4-2-3-8(7-9)5-6-10/h2-4,7H,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPVGUJXVEIJIDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)CC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.